molecular formula C12H16O2 B7842657 1-(2-Methoxy-5-methylphenyl)butan-1-one CAS No. 5340-05-6

1-(2-Methoxy-5-methylphenyl)butan-1-one

Cat. No.: B7842657
CAS No.: 5340-05-6
M. Wt: 192.25 g/mol
InChI Key: NHNNRGOVWALZLQ-UHFFFAOYSA-N
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Description

1-(2-Methoxy-5-methylphenyl)butan-1-one is an organic compound characterized by a benzene ring substituted with a methoxy group and a methyl group, along with a butan-1-one moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methoxy-5-methylphenyl)butan-1-one can be synthesized through several methods, including:

  • Friedel-Crafts Acylation: This involves the reaction of 2-methoxy-5-methylbenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

  • Grignard Reaction: The Grignard reagent, phenylmagnesium bromide, can be reacted with butanone followed by methylation and oxidation steps to yield the target compound.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(2-Methoxy-5-methylphenyl)butan-1-one undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

  • Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.

  • Substitution Reactions: Electrophilic aromatic substitution reactions can occur at the benzene ring, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Halogenation with bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed:

  • Oxidation: 1-(2-Methoxy-5-methylphenyl)butanoic acid.

  • Reduction: 1-(2-Methoxy-5-methylphenyl)butan-1-ol.

  • Substitution: Various halogenated derivatives of the benzene ring.

Scientific Research Applications

1-(2-Methoxy-5-methylphenyl)butan-1-one has diverse applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

  • Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties.

  • Industry: It is utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

1-(2-Methoxy-5-methylphenyl)butan-1-one is structurally similar to other compounds such as 1-(2-hydroxy-5-methylphenyl)butan-1-one and 1-(2-methoxyphenyl)butan-1-one. its unique combination of methoxy and methyl groups on the benzene ring imparts distinct chemical and biological properties. These differences influence its reactivity, solubility, and biological activity, making it a valuable compound in various applications.

Comparison with Similar Compounds

  • 1-(2-hydroxy-5-methylphenyl)butan-1-one

  • 1-(2-methoxyphenyl)butan-1-one

  • 1-(2-methoxy-5-methylphenyl)ethanone

Properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-4-5-11(13)10-8-9(2)6-7-12(10)14-3/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNNRGOVWALZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(C=CC(=C1)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10277100
Record name 1-(2-methoxy-5-methylphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10277100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5340-05-6
Record name NSC856
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=856
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-methoxy-5-methylphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10277100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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